molecular formula C17H12O4 B8811492 7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B8811492
M. Wt: 280.27 g/mol
InChI Key: XFZPLDRMRZGQKD-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

To a solution of 7-hydroxycoumarin (1.62 g, 10 mmol) in acetone (60 ml) were added 2-bromoacetophenone (1.99 g, 10 mmol) and potassium carbonate (5.53 g, 40 mmol). The mixture was refluxed for 3 h. (monitored by TLC). Evaporation of the solvent gave a residue which was poured into ice water (50 ml). The resulting solid was collected and crystallized from ethyl acetate to afford 7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one (4a) (1.53 g, 73.1%) as a needle crystal. mp: 163°-165° C.; IR(KBr) νmax : 1728, 1702, 1627; UV(CHCl3) λmax (log ε): 320 (4.16), 249 (4.13); 1H-NMR (CDCl3): δ5.39 (s, 2H, OCH2), 6.27 (d, 1H, 3-H), 6.80 (d, 1H, 8-H), 6.93 (dd, 1H, 6-H), 7.40 (d, 1H, 5-H), 7.49-7.68 (m, 4H, 4-H and aromatic H). Anal Calcd for C17H12O4 : C, 72.85; H, 4.32. Found: C, 72.98; H, 4.35.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[O:16]=[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:14][O:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[CH:7][C:8](=[O:12])[O:9][C:10]=2[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Name
Quantity
1.99 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h. (monitored by TLC)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O=C(COC1=CC2=C(C=CC(O2)=O)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 73.1%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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